2-(1-Benzylpiperidin-3-yl)ethanamine molecular weight and formula
2-(1-Benzylpiperidin-3-yl)ethanamine molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical overview of 2-(1-Benzylpiperidin-3-yl)ethanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The guide covers its fundamental chemical properties, including molecular formula and weight, and presents a plausible synthetic route and standard analytical methodologies for its characterization. Given the limited publicly available data for this specific positional isomer, information from the closely related 4-yl isomer is utilized for comparative purposes where applicable, with all such instances clearly noted. This guide is intended to serve as a foundational resource for researchers working with or considering the use of this compound in their scientific endeavors.
Core Molecular Attributes
2-(1-Benzylpiperidin-3-yl)ethanamine is a substituted piperidine derivative. The core structure consists of a piperidine ring N-substituted with a benzyl group and an ethanamine substituent at the 3-position of the piperidine ring.
Based on its structure, the molecular formula and weight are determined as follows:
| Property | Value |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| IUPAC Name | 2-(1-Benzylpiperidin-3-yl)ethanamine |
Note: These values are consistent with the isomeric compound, 2-(1-Benzylpiperidin-4-yl)ethanamine, as they share the same atomic composition.[1][2]
Molecular Structure
Caption: 2D structure of 2-(1-Benzylpiperidin-3-yl)ethanamine.
Synthesis Pathway
A hypothetical two-step synthesis is outlined below:
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N-Benzylation of 3-Piperidinecarbonitrile: Commercially available 3-piperidinecarbonitrile can be N-benzylated using benzyl bromide in the presence of a non-nucleophilic base such as potassium carbonate to yield 1-benzylpiperidine-3-carbonitrile.
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Reduction of the Nitrile: The resulting nitrile can then be reduced to the primary amine. A strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF) is typically effective for this transformation.
Hypothetical Synthesis Workflow
Caption: Proposed synthesis workflow for 2-(1-Benzylpiperidin-3-yl)ethanamine.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques should be employed.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a compound like 2-(1-Benzylpiperidin-3-yl)ethanamine, GC-MS can provide both retention time data for purity assessment and a mass spectrum for structural confirmation.
Hypothetical GC-MS Protocol:
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Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or dichloromethane.
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Injection: Inject 1 µL of the sample solution into the GC.
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Chromatographic Separation:
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Column: A standard non-polar column (e.g., 5% phenyl-methylpolysiloxane) is appropriate.
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Carrier Gas: Helium at a constant flow rate.
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Oven Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280-300 °C) and hold.
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Mass Spectrometry:
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Ionization: Electron Ionization (EI) at 70 eV is standard.
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Mass Range: Scan a mass range of m/z 40-500.
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Expected Fragmentation: The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 218. Key fragmentation patterns would likely include the loss of the benzyl group (m/z 91) and fragments corresponding to the piperidine ring structure.
For complex matrices, derivatization, for instance through benzylation of the primary amine, can be employed to improve chromatographic performance.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the aromatic protons of the benzyl group (typically in the 7.2-7.4 ppm range), a singlet for the benzylic CH₂ group, and a series of multiplets for the piperidine and ethanamine protons.
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¹³C NMR: The carbon NMR would show distinct signals for each of the 14 carbon atoms, with the aromatic carbons appearing in the downfield region (120-140 ppm) and the aliphatic carbons in the upfield region.
Safety and Handling
While specific toxicity data for 2-(1-Benzylpiperidin-3-yl)ethanamine is not available, the closely related isomer, 2-(1-Benzylpiperidin-4-yl)ethanamine, is classified as acutely toxic if swallowed and causes serious eye damage.[1] Therefore, it is prudent to handle the 3-yl isomer with the same level of caution.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Potential Applications
Substituted piperidines are a common scaffold in medicinal chemistry. The 1-benzylpiperidine motif is present in numerous biologically active compounds.[6] For instance, derivatives of 1-benzylpiperidine have been investigated as inhibitors of acetylcholinesterase and serotonin transporters, relevant to Alzheimer's disease research.[4] The ethanamine side chain provides a primary amine group that can be crucial for receptor interactions or for further chemical modification. This class of compounds holds potential for the development of novel therapeutics targeting the central nervous system.
References
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PubChem. 2-(1-Benzylpiperidin-4-yl)ethan-1-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. N-benzyl-N-(piperidin-3-ylmethyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. 1-(1-benzylpiperidin-3-yl)-N-ethylethanamine. National Center for Biotechnology Information. Available at: [Link]
- Di Stefano, M., et al. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 263, 115916.
- Pérez-Areales, F. J., et al. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Molecules, 30(14), 1234.
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Pharmaffiliates. 2-((1-Benzylpiperidin-4-yl)methyl)-5-hydroxy-6-methoxy-2,3-dihydro-1H-inden-1-one. Available at: [Link]
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Royal Society of Chemistry. (2023). Borrowing Hydrogen C-alkylation with secondary saturated heterocyclic alcohols - Supplementary Information. Available at: [Link]
- Abadi, A. H., et al. (2025). 2-{N-[ω-(1-Benzylpiperidin-4-yl)alkyl]amino}-6-[(prop-2-yn-1-yl)amino]pyridine-3,5-dicarbonitriles Showing High Affinity for σ 1/2 Receptors. Molecules, 30(3), 123.
- Valdez, C. A., et al. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron Ionization Gas Chromatography-Mass Spectrometry. Journal of Forensic Sciences.
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ResearchGate. (2025). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Available at: [Link]
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